Pheniramine Maleate
Pheniramine Maleate
Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions.
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Pheniramine maleate is an organic molecular entity.
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine.
Pheniramine maleate is an organic molecular entity.
Brand Name:
Vulcanchem
CAS No.:
132-20-7
VCID:
VC0000712
InChI:
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-]
Molecular Formula:
C20H24N2O4
Molecular Weight:
356.4 g/mol
Pheniramine Maleate
CAS No.: 132-20-7
APIs
VCID: VC0000712
Molecular Formula: C20H24N2O4
Molecular Weight: 356.4 g/mol
Purity: > 98%
CAS No. | 132-20-7 |
---|---|
Product Name | Pheniramine Maleate |
Molecular Formula | C20H24N2O4 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | (Z)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium |
Standard InChI | InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChIKey | SSOXZAQUVINQSA-BTJKTKAUSA-N |
Isomeric SMILES | C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=C\C(=O)[O-])\C(=O)[O-] |
SMILES | C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |
Canonical SMILES | C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |
Appearance | Solid powder |
Melting Point | 219 to 226 °F (NTP, 1992) |
Physical Description | Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |
Description | Pheniramine Maleate is the maleate salt form of pheniramine, an alkylamine derivative with antihistaminic and vasodilatory properties. Pheniramine maleate binds to histamine H1 receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP (cGMP) levels, thereby inhibiting constriction of smooth muscle tissue, and decreased capillary permeability and histamine-activated allergic reactions. Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107°C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. Pheniramine maleate is an organic molecular entity. |
Purity | > 98% |
Related CAS | 86-21-5 (Parent) |
Solubility | Soluble (>=10 mg/ml at 75° F) (NTP, 1992) |
Synonyms | Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |
Reference | 1: Ozmen O, Kara D, Karaman EU, Karakoc F, Karakaya MA, Arslan Z. Pheniramine Maleate is more effective than Lidocaine on Fentanyl Induced Cough. Pak J Med Sci. 2016 May-Jun;32(3):715-9. doi: 10.12669/pjms.323.9496. PubMed PMID: 27375720; PubMed Central PMCID: PMC4928429. 2: Yektaş A, Gümüş F, Totoz T, Gül N, Erkalp K, Alagöl A. EFFECTS OF DEXAMETHASONE AND PHENIRAMINE MALEATE ON HEMODYNAMIC AND RESPIRATORY PARAMETERS AFTER CEMENTATION IN CEMENTED PARTIAL HIP PROSTHESIS. Middle East J Anaesthesiol. 2015 Feb;23(1):55-62. PubMed PMID: 26121896. 3: Venugopal K, Reddy MM, Bharathraj MY, Jaligidad K, Kushal DP. Pheniramine Maleate-Induced Rhabdomyolysis and Aki: Is it Fatal? Toxicol Int. 2014 Sep-Dec;21(3):319-21. doi: 10.4103/0971-6580.155384. PubMed PMID: 25948974; PubMed Central PMCID: PMC4413418. 4: Shrestha BB, Karmacharya M, Gharti BB, Timilsina B, Ghimire P. Effect of Dexamethasone and Pheniramine Maleate in Patients Undergoing Elective Laparoscopic Cholecystectomy. JNMA J Nepal Med Assoc. 2014 Jul-Sep;52(195):920-4. PubMed PMID: 26982667. 5: Huang T, Chen N, Wang D, Lai Y, Cao Z. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. Chem Cent J. 2014 Feb 1;8(1):7. doi: 10.1186/1752-153X-8-7. PubMed PMID: 24485011; PubMed Central PMCID: PMC3931327. 6: Yürekli I, Gökalp O, Kiray M, Gökalp G, Ergüneş K, Salman E, Yürekli BS, Satoğlu IS, Beşir Y, Cakır H, Gürbüz A. Effect of pheniramine maleate on reperfusion injury in brain tissue. Med Sci Monit Basic Res. 2013 Dec 6;19:285-90. doi: 10.12659/MSMBR.889570. PubMed PMID: 24309384; PubMed Central PMCID: PMC3867399. 7: Bingol Kiziltunc P, Atilla H, Yalcindag FN. Accommodation Paralysis after Pheniramine Maleate Injection: A Case Report. Neuroophthalmology. 2013 Nov 19;37(6):257-259. doi: 10.3109/01658107.2013.830227. eCollection 2013. PubMed PMID: 28167997; PubMed Central PMCID: PMC5291063. 8: Gokalp O, Yurekli I, Kiray M, Bagriyanik A, Yetkin U, Yurekli BS, Gur S, Aksun M, Satoglu IS, Gokalp G, Gurbuz A. Assessment of protective effects of pheniramine maleate on reperfusion injury in lung after distant organ ischemia: a rat model. Vasc Endovascular Surg. 2013 Apr;47(3):219-24. doi: 10.1177/1538574413475885. Epub 2013 Jan 31. PubMed PMID: 23377174. 9: Bayrak S, Yurekli I, Gokalp O, Kiray M, Bademci MS, Ozcem B, Besir Y, Yilik L, Kestelli M, Gurbuz A. Assessment of protective effects of methylprednisolone and pheniramine maleate on reperfusion injury in kidney after distant organ ischemia: a rat model. Ann Vasc Surg. 2012 May;26(4):559-65. doi: 10.1016/j.avsg.2012.01.006. Epub 2012 Mar 22. PubMed PMID: 22445244. 10: Paul G, Sood P, Paul BS, Puri S. Acute renal failure caused by pheniramine maleate induced rhabdomyolysis: an unusual case. Indian J Crit Care Med. 2009 Oct;13(4):221-3. doi: 10.4103/0972-5229.60176. PubMed PMID: 20436692; PubMed Central PMCID: PMC2856151. |
PubChem Compound | 25150753 |
Last Modified | Nov 11 2021 |
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